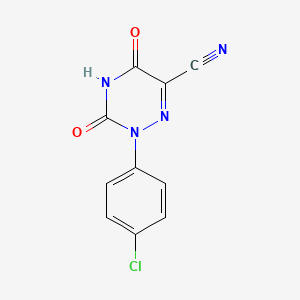

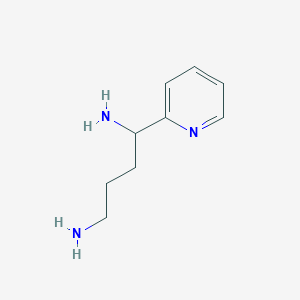

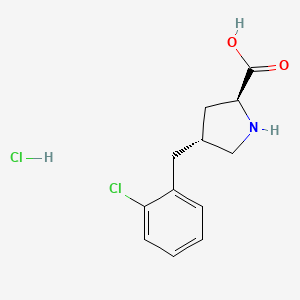

![molecular formula C12H13N3O2S B1596826 (Z)-N'-羟基-4-[(2-甲基-1,3-噻唑-4-基)甲氧基]苯-1-羧酰胺 CAS No. 306935-19-3](/img/structure/B1596826.png)

(Z)-N'-羟基-4-[(2-甲基-1,3-噻唑-4-基)甲氧基]苯-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

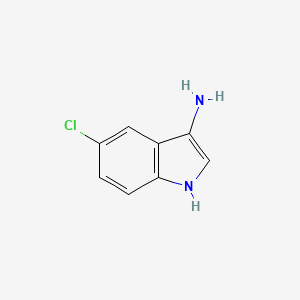

(Z)-N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide, or HMTMBC, is a compound that has been studied for its potential applications in scientific research. HMTMBC is a member of the thiazole family and is a derivative of benzene-1-carboximidamide. It is a hydroxylated compound with a methyl thiazole group and is characterized by its yellowish-brown crystalline solid form. HMTMBC has been studied for its ability to serve as a reagent for the synthesis of other compounds, its potential use as an inhibitor of certain enzymes, and its potential application in the study of biochemical and physiological processes. In

科学研究应用

抗氧化活性

噻唑衍生物因其潜在的抗氧化作用而得到认可。 这些化合物可以充当自由基清除剂,保护细胞免受氧化应激,而氧化应激可能导致慢性疾病 。该化合物具体结构可能会影响其作为抗氧化剂的功效,使其成为研究预防与年龄相关的疾病和维持细胞健康的热门研究对象。

镇痛和抗炎活性

具有噻唑环的化合物已显示出显着的镇痛和抗炎活性 。这使得它们成为开发新型止痛药的宝贵材料,这些止痛药可能比现有治疗方法具有更少的副作用。对该特定化合物的镇痛特性的研究可能会导致疼痛管理方面的突破。

抗菌和抗真菌活性

噻唑衍生物以其强大的抗菌和抗真菌特性而闻名 。可以研究该化合物对各种细菌和真菌菌株的有效性,从而有助于开发新的抗生素和抗真菌剂,特别是在抗生素耐药性日益严重的时期。

抗病毒活性

噻唑环存在于多种抗逆转录病毒药物中,表明其在对抗病毒感染中的重要性 。研究该化合物的抗病毒能力,尤其是针对 HIV 的抗病毒能力,可以为治疗病毒性疾病提供新的见解。

抗肿瘤和细胞毒活性

研究强调了噻唑衍生物的抗肿瘤和细胞毒潜力 。研究该化合物抑制癌细胞生长的能力可能会促进开发新型抗癌疗法,为更有效的治疗选择带来希望。

神经保护活性

噻唑与神经保护作用相关,表明它们可用于治疗神经退行性疾病 。探索该化合物的神经保护应用可能会导致治疗阿尔茨海默病和帕金森病等疾病的进展。

抗糖尿病活性

一些噻唑衍生物在通过影响血糖水平来控制糖尿病方面显示出希望 。对该化合物抗糖尿病特性的研究可能为帮助控制或甚至预防糖尿病的新疗法铺平道路。

保肝活性

噻唑化合物的保肝活性是另一个令人感兴趣的领域,它在保护肝脏免受各种毒素的侵害方面具有潜在应用 。可以研究该化合物保护肝脏功能和预防肝脏疾病的能力。

作用机制

Target of Action

Compounds with a thiazole ring have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in different solvents suggests that the compound’s action could be influenced by the environment in which it is administered .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide involves the reaction of 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base to yield the desired product.", "Starting Materials": [ "4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol).", "Add the base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |

| 306935-19-3 | |

分子式 |

C12H13N3O2S |

分子量 |

263.32 g/mol |

IUPAC 名称 |

N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide |

InChI |

InChI=1S/C12H13N3O2S/c1-8-14-10(7-18-8)6-17-11-4-2-9(3-5-11)12(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |

InChI 键 |

QHRPKGPTUYZTBY-UHFFFAOYSA-N |

手性 SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)/C(=N\O)/N |

SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N |

规范 SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

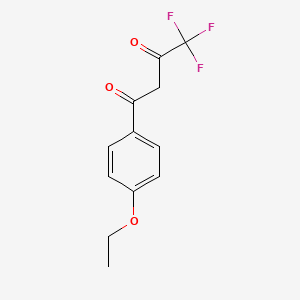

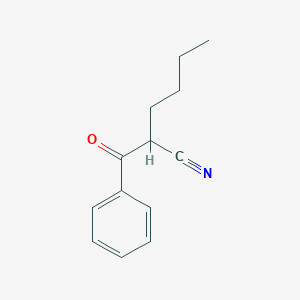

![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)